

Binimetinib-d4 chemical structure and properties

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Compound of Interest

Compound Name: *Binimetinib-d4*

Cat. No.: *B15613905*

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An In-depth Technical Guide to **Binimetinib-d4**: Chemical Structure, Properties, and Applications

Introduction

Binimetinib-d4 is the deuterated analogue of Binimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).^{[1][2]} Binimetinib itself is a crucial component of targeted cancer therapy, approved for use in combination with encorafenib for the treatment of unresectable or metastatic melanoma with specific BRAF mutations.^{[1][2][3]} The introduction of deuterium atoms in the Binimetinib structure makes **Binimetinib-d4** an invaluable tool in pharmaceutical research, particularly in pharmacokinetic (PK) and metabolic studies, where it often serves as an internal standard for quantitative bioanalysis.^[4] This guide provides a detailed overview of the chemical structure, properties, and common applications of **Binimetinib-d4** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

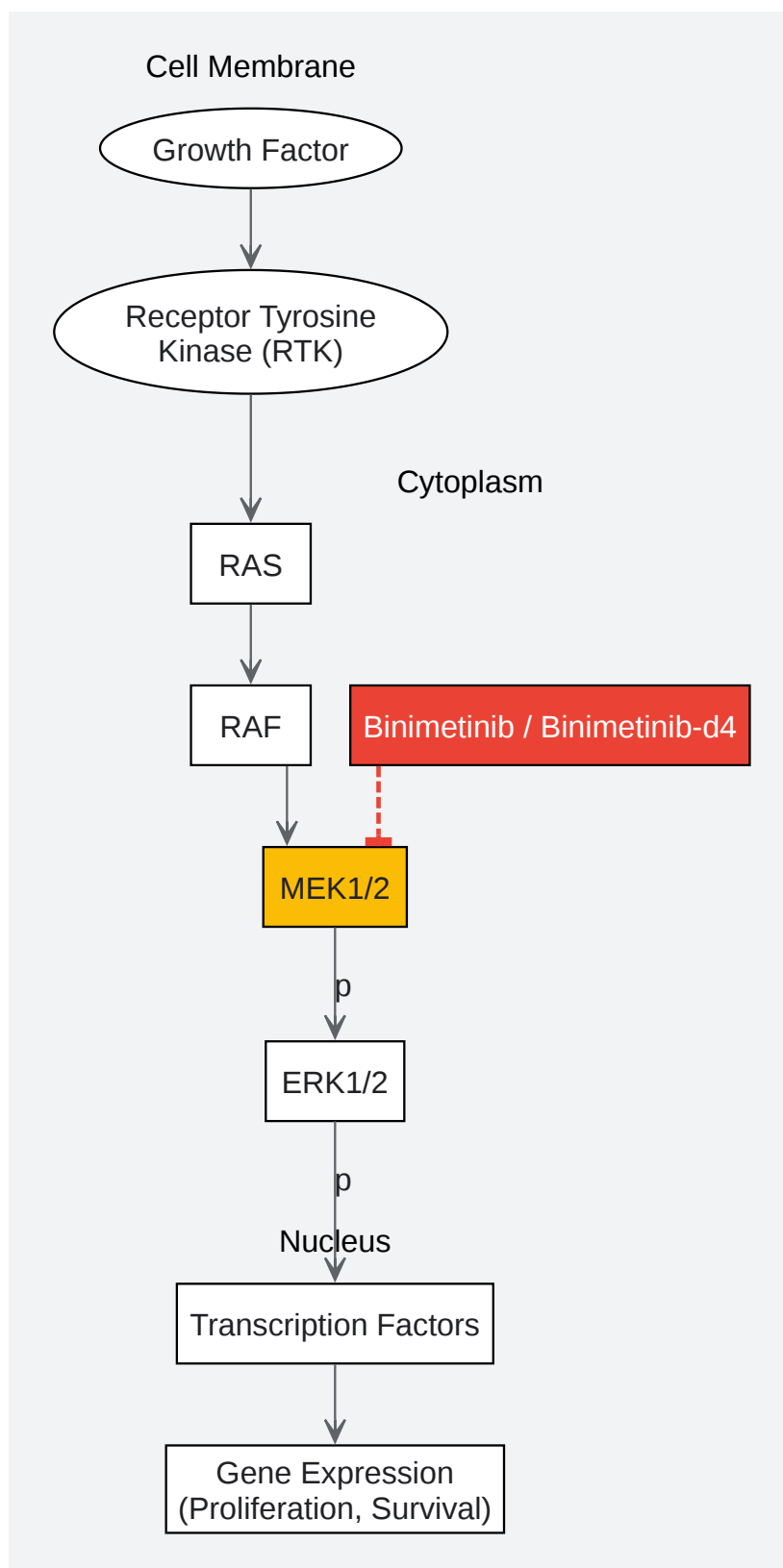
Binimetinib-d4 is structurally identical to Binimetinib, with the exception of four hydrogen atoms on the N-(2-hydroxyethoxy) side chain being replaced by deuterium atoms.^[5] This isotopic substitution results in a higher molecular weight compared to the parent compound.

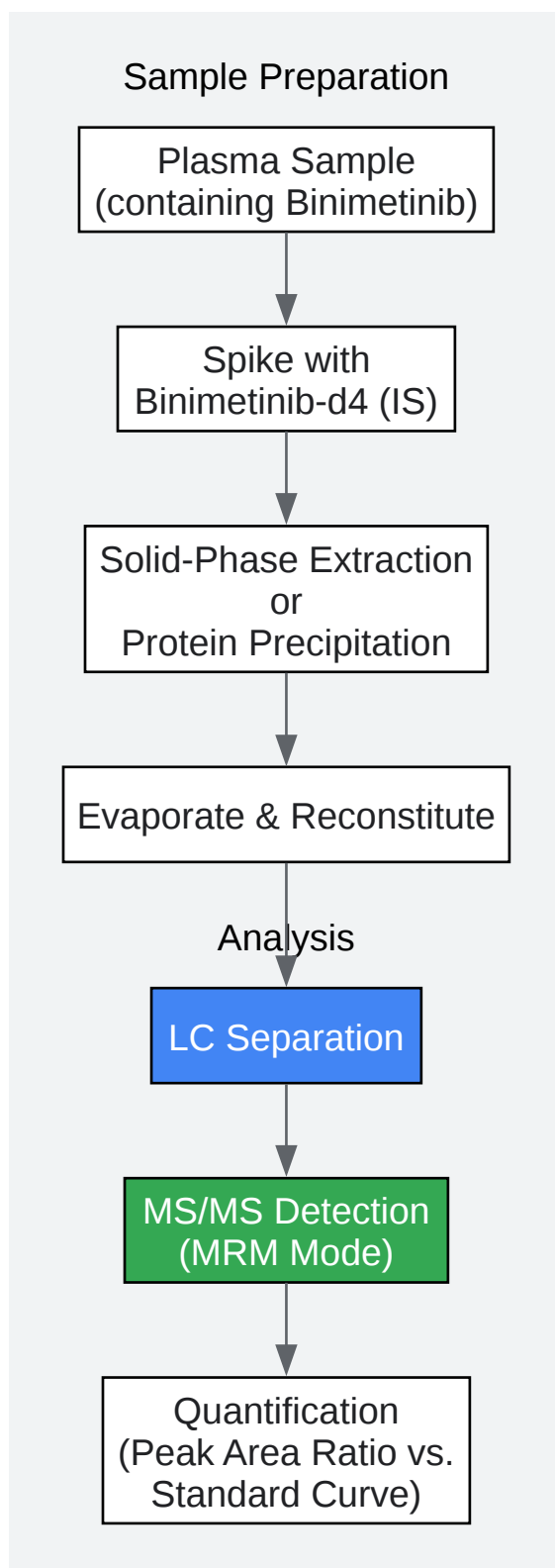
The chemical properties of **Binimetinib-d4** and its non-deuterated counterpart, Binimetinib, are summarized in the table below for easy comparison.

Property	Binimetinib-d4	Binimetinib
IUPAC Name	5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy-d4)-1-methyl-1H-benzimidazole-6-carboxamide[5]	5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide[2][3][6]
Molecular Formula	C ₁₇ H ₁₁ D ₄ BrF ₂ N ₄ O ₃ [5]	C ₁₇ H ₁₅ BrF ₂ N ₄ O ₃ [1][6][7]
Molecular Weight	445.25 g/mol [5]	441.23 g/mol [2][7]
CAS Number	Not Available[5]	606143-89-9[1][7]
Appearance	-	White to slightly yellow powder[3]
Aqueous Solubility	-	Slightly soluble at pH 1, very slightly soluble at pH 2, and practically insoluble at pH 4.5 and higher[3]
Protein Binding	-	97% bound to human plasma proteins[8]

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

Binimetinib is a non-ATP competitive inhibitor of MEK1 and MEK2.[1][2] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[2] By inhibiting MEK1/2, Binimetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor growth.[1][3] As an isotopic analogue, **Binimetinib-d4** is expected to exhibit the same mechanism of action.





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